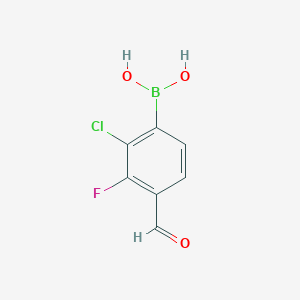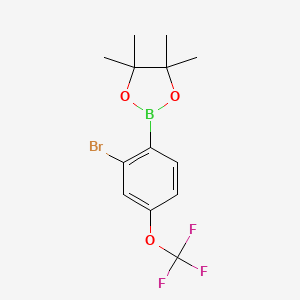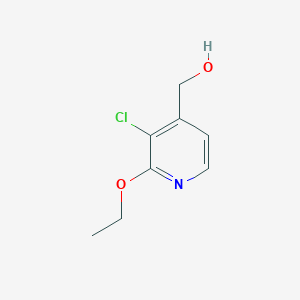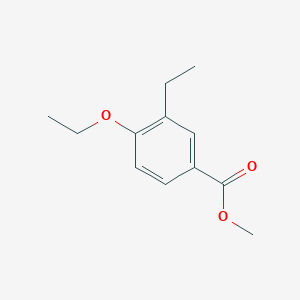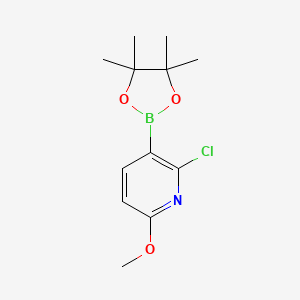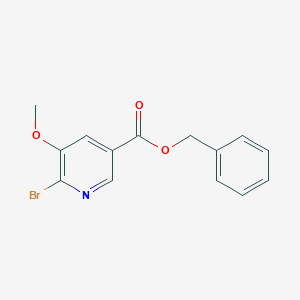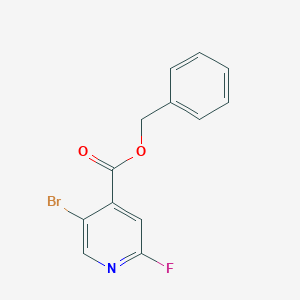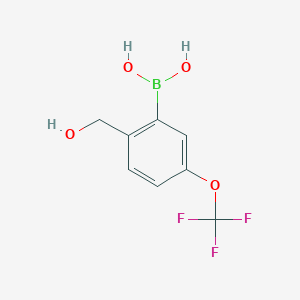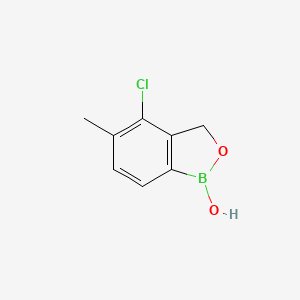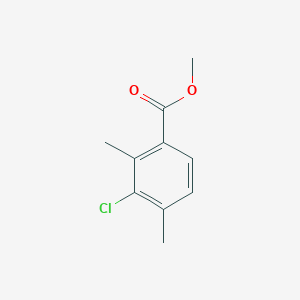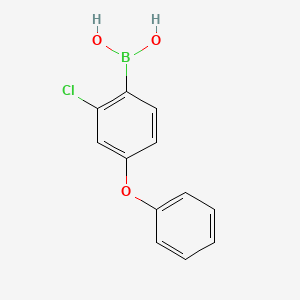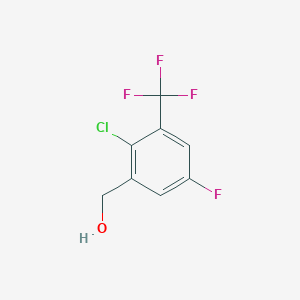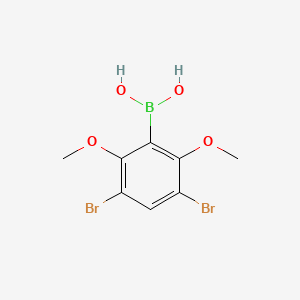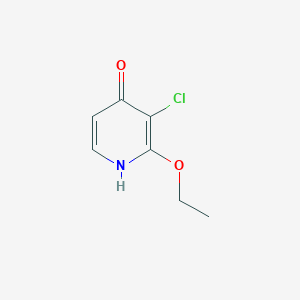
3-Chloro-2-ethoxypyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-ethoxypyridin-4-ol is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxypyridin-4-ol typically involves the chlorination of 2-ethoxypyridin-4-ol. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 3-position of the pyridine ring . Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3), which act as chlorinating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Chloro-2-ethoxypyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce ketones or aldehydes .
科学研究应用
3-Chloro-2-ethoxypyridin-4-ol has several scientific research applications, including:
作用机制
The mechanism of action of 3-Chloro-2-ethoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
相似化合物的比较
Similar Compounds
2-Chloro-3-hydroxypyridine: Similar in structure but lacks the ethoxy group at the 2-position.
3-Chloro-4-hydroxypyridine: Similar but lacks the ethoxy group at the 2-position.
2-Ethoxypyridin-4-ol: Similar but lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-2-ethoxypyridin-4-ol is unique due to the presence of both the chlorine atom at the 3-position and the ethoxy group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
属性
IUPAC Name |
3-chloro-2-ethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7-6(8)5(10)3-4-9-7/h3-4H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASOZDVIGMFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
